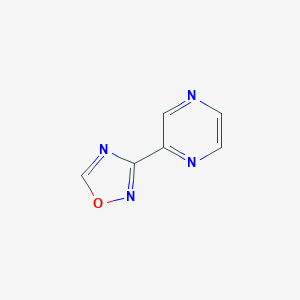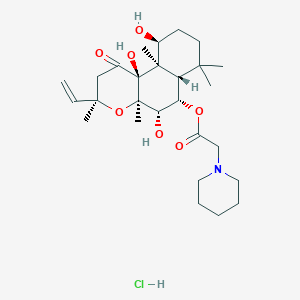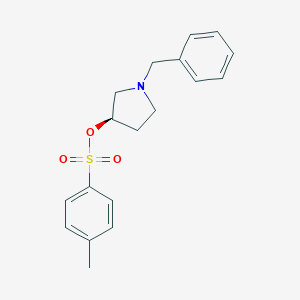
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester
概述
描述
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester, commonly known as Tolrestat, is a potent and selective inhibitor of aldose reductase. Aldose reductase is an enzyme that plays a crucial role in the metabolism of glucose and fructose. Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications.
作用机制
Tolrestat inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which reduces the accumulation of sorbitol in the tissues. The reduction in sorbitol accumulation is believed to be the mechanism by which Tolrestat exerts its therapeutic effects in the treatment of diabetic complications.
生化和生理效应
Tolrestat has been shown to reduce the accumulation of sorbitol in the tissues of diabetic patients. This reduction in sorbitol accumulation is believed to be responsible for the therapeutic effects of Tolrestat in the treatment of diabetic complications. Tolrestat has also been shown to improve nerve conduction velocity in diabetic patients with neuropathy.
实验室实验的优点和局限性
One of the major advantages of Tolrestat is its selectivity for aldose reductase. This allows for a more targeted approach to the treatment of diabetic complications. However, Tolrestat has limited solubility in water, which can make it difficult to administer in clinical settings.
未来方向
There are several future directions for the research and development of Tolrestat. One potential avenue of research is the investigation of Tolrestat in the treatment of other diseases and conditions that are characterized by the accumulation of sorbitol, such as cataracts and galactosemia. Another potential area of research is the development of more soluble forms of Tolrestat that can be administered more easily in clinical settings. Additionally, the optimization of Tolrestat's pharmacokinetic properties could lead to improved efficacy and reduced side effects.
科学研究应用
Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications. The inhibition of aldose reductase by Tolrestat has been shown to reduce the accumulation of sorbitol, which is believed to be a major contributor to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.
属性
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFINYKUAYHRBO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440539 | |
| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester | |
CAS RN |
116183-80-3 | |
| Record name | 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-(4-methylbenzenesulfonate), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


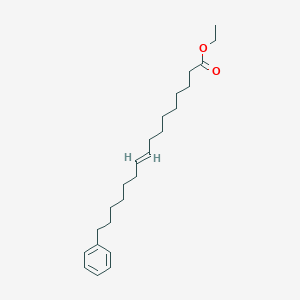
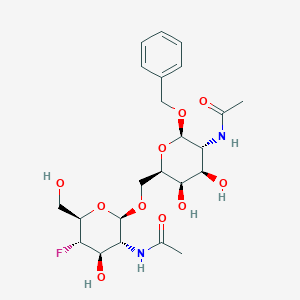
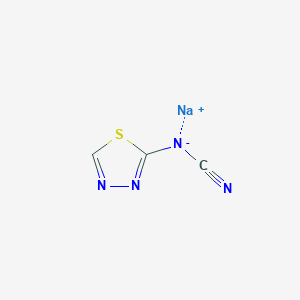

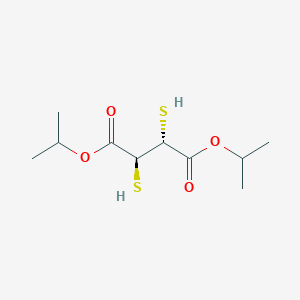
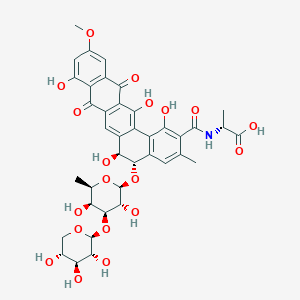



![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
